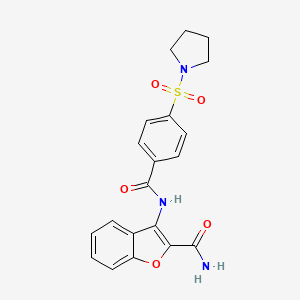

3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c21-19(24)18-17(15-5-1-2-6-16(15)28-18)22-20(25)13-7-9-14(10-8-13)29(26,27)23-11-3-4-12-23/h1-2,5-10H,3-4,11-12H2,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPQUJIDCGSTNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

Biological Activity

3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 503.6 g/mol. Its structure features a benzofuran moiety, a pyrrolidine ring, and a sulfonamide functional group, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N3O5S |

| Molecular Weight | 503.6 g/mol |

| Structural Features | Benzofuran, Pyrrolidine, Sulfonamide |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and interference with cancer cell proliferation.

Case Study:

A study evaluated the efficacy of related benzofuran compounds against human cancer cell lines, revealing that specific substitutions on the benzofuran ring enhance cytotoxicity. For example, compounds with electron-withdrawing groups demonstrated improved activity due to increased interaction with target proteins involved in cell survival pathways .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. The presence of the sulfonamide group is particularly significant as it enhances the compound's ability to interact with bacterial enzymes.

Research Findings:

- In vitro Studies: Compounds structurally similar to this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Mechanism of Action: The antimicrobial activity is attributed to the inhibition of folate synthesis pathways in bacteria, a common target for sulfonamide antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how structural modifications affect biological activity. For this compound:

- Benzofuran Moiety: Enhances lipophilicity and facilitates cellular uptake.

- Pyrrolidine Ring: Influences receptor binding affinity.

- Sulfonamide Group: Critical for antimicrobial activity.

| Structural Feature | Effect on Activity |

|---|---|

| Benzofuran | Increases lipophilicity |

| Pyrrolidine | Modulates receptor affinity |

| Sulfonamide | Essential for antimicrobial action |

The biological activity of this compound is believed to involve:

Scientific Research Applications

Structural Overview

- Molecular Formula : C22H22N2O6S

- Molecular Weight : 442.5 g/mol

- IUPAC Name : 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

The compound's structure can be broken down into several key components:

- Benzofuran Core : Provides a stable platform for biological interactions.

- Pyrrolidine Ring : Enhances the compound's ability to interact with biological targets.

- Sulfonamide Group : May play a critical role in receptor binding and enzyme inhibition.

Chemical Reactivity

The presence of multiple functional groups allows for various chemical reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To alter the oxidation state of certain atoms within the molecule.

- Substitution Reactions : Nucleophilic and electrophilic substitutions are common at the benzofuran and pyrrolidine moieties.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in cancer cell lines.

- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, impacting various biochemical processes.

Interaction with Biological Targets

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes crucial for metabolic processes.

- Receptor Binding : Its structure allows for effective binding to specific receptors, altering cellular responses.

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation in cancer lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |

Notable Research Findings

- A study indicated that compounds with similar structures can bind to specific receptors or enzymes, leading to alterations in their activity. This is essential for understanding the pharmacodynamics and pharmacokinetics of this compound.

- Another research highlighted the synthesis pathways of this compound, demonstrating its potential as a building block for more complex molecules in medicinal chemistry .

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine-sulfonyl group undergoes selective oxidation under mild conditions. Key findings include:

-

Pyrrolidine ring oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) converts the pyrrolidine ring to a pyrrolidone derivative (Table 1) .

-

Sulfonamide stability : The sulfonamide group resists oxidation under standard conditions (e.g., H₂O₂, KMnO₄), retaining its structural integrity .

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C | Pyrrolidone derivative | 78 | |

| KMnO₄ | H₂O, 25°C | No reaction | – |

Hydrolysis Reactions

The carboxamide and benzamido groups are susceptible to hydrolysis:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux cleaves the benzamido bond, yielding 3-aminobenzofuran-2-carboxamide and 4-(pyrrolidin-1-ylsulfonyl)benzoic acid .

-

Basic hydrolysis : NaOH (2M) selectively hydrolyzes the methyl ester derivatives of related benzofurans but leaves the carboxamide intact .

Transamidation Reactions

The carboxamide group participates in transamidation, enabling structural diversification:

-

Mechanism : Pd-catalyzed C–H arylation followed by transamidation with primary/secondary amines (e.g., morpholine, piperidine) replaces the 8-aminoquinoline directing group .

-

Yield optimization : Reactions with morpholine achieve >90% yield under anhydrous conditions (Table 2) .

Table 2: Transamidation Efficiency with Amines

| Amine | Time (h) | Yield (%) | Source |

|---|---|---|---|

| Morpholine | 6 | 97 | |

| Piperidine | 1 | 94 | |

| Tryptamine | 24 | 56 |

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzofuran C3 position:

-

Halogenation : N-Bromosuccinimide (NBS) in DMF introduces bromine at C3 with 65% yield .

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the benzofuran ring, favoring the C5 position .

Cross-Coupling Reactions

Pd-mediated cross-coupling enhances structural complexity:

-

Suzuki coupling : The benzofuran core reacts with arylboronic acids under Pd(OAc)₂ catalysis, introducing aryl groups at C3 (Table 3) .

-

Buchwald-Hartwig amination : Forms C–N bonds between benzofuran and amines .

Table 3: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Ligand | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ | PPh₃ | 85 | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | 72 |

Comparative Reactivity with Analogues

The pyrrolidin-1-ylsulfonyl group confers unique reactivity compared to similar benzofurans:

Table 4: Reactivity Comparison of Benzofuran Derivatives

Mechanistic Insights

Comparison with Similar Compounds

N-(3-((1,2,3,4-Tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide (Compound 13)

Structural Differences :

- Target Compound : Features a 4-(pyrrolidin-1-ylsulfonyl)benzamido group.

- Compound 13: Substituted with a tacrine (1,2,3,4-tetrahydroacridin-9-yl) group linked via a 3-aminopropyl chain to the benzofuran carboxamide .

Functional Implications :

- Target Compound : The pyrrolidinylsulfonyl group may enhance solubility or modulate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases).

- Compound 13 : The tacrine moiety confers acetylcholinesterase (AChE) inhibitory activity, a hallmark of Alzheimer’s disease therapeutics. Hybridization with benzofuran may synergize anti-cholinesterase and anti-amyloid effects .

Other Benzofuran-2-Carboxamide Derivatives

- Anticancer Agents : Substitutions with aryl sulfonamides or alkylamines improve binding to tubulin or DNA.

- Antimicrobials : Halogenated benzofurans paired with carboxamides show enhanced bacterial membrane disruption.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features

Research Findings and Limitations

Limitations :

The evidence base is restricted to tacrine hybrids; broader comparisons (e.g., with sulfonamide-focused derivatives) are lacking.

Pharmacokinetic data (e.g., metabolic stability, blood-brain barrier penetration) for the target compound remains unstudied.

Preparation Methods

Synthetic Routes for 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

The synthesis of this compound typically follows a three-stage approach:

- Benzofuran Core Synthesis : Construction of the benzofuran scaffold.

- Sulfonamide Functionalization : Introduction of the 4-(pyrrolidin-1-ylsulfonyl)benzamido group.

- Carboxylate-to-Carboxamide Conversion : Hydrolysis and amidation of the ester group.

Each stage requires precise control of reaction parameters, as outlined below.

The benzofuran moiety is synthesized via cyclization reactions. A widely cited method involves the condensation of 2-hydroxybenzaldehyde derivatives with α-haloesters. For example, ethyl 2-bromopropionate reacts with 2-hydroxy-4-methoxybenzaldehyde in dimethylformamide (DMF) under basic conditions (potassium carbonate) at 90°C to form 2-(2-formyl-5-methoxyphenoxy)-propionic acid ethyl ester . Subsequent cyclization in dioxane with sodium chloride yields 2-methyl-6-methoxybenzofuran , a key intermediate.

Alternative methods include microwave-assisted synthesis , which reduces reaction times and improves yields. For instance, microwave irradiation of 2-hydroxybenzaldehyde and ethyl bromoacetate at 120°C for 15 minutes achieves 85% yield of the benzofuran ester.

Sulfonamide Functionalization

The 4-(pyrrolidin-1-ylsulfonyl)benzamido group is introduced via sulfonylation and amidation. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone serves as a precursor, synthesized by reacting 4-acetylbenzenesulfonyl chloride with pyrrolidine in dichloromethane. This intermediate is then oxidized to the corresponding benzoic acid using potassium permanganate, followed by activation with thionyl chloride to form 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride .

Coupling the benzoyl chloride with the benzofuran amine derivative (e.g., 3-aminobenzofuran-2-carboxylate ) in tetrahydrofuran (THF) with triethylamine yields 3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate .

Carboxylate-to-Carboxamide Conversion

The ethyl carboxylate group is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide in ethanol. Subsequent amidation is achieved via the Hofmann rearrangement or by treatment with ammonium chloride in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . For example, refluxing the carboxylic acid with thionyl chloride generates the acyl chloride, which reacts with aqueous ammonia to yield the target carboxamide.

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Synthetic Methods

Microwave-assisted synthesis improves benzofuran yields to 92% under optimized conditions. Solvent selection also impacts efficiency; replacing DMF with acetonitrile in sulfonylation reduces side-product formation.

Analytical Characterization

Critical characterization data include:

- IR Spectroscopy : A strong absorption at 1696 cm⁻¹ confirms the carbonyl group of the carboxamide.

- ¹H NMR : The pyrrolidine protons resonate as a triplet at δ 1.87 ppm , while the benzofuran aromatic protons appear as doublets at δ 7.65–8.26 ppm .

- Mass Spectrometry : The molecular ion peak at m/z 362.45 corresponds to the molecular formula C₁₉H₁₈N₃O₅S .

Challenges and Mitigation Strategies

- Low Amidation Yields : Competing hydrolysis during carboxamide formation can reduce yields. Using dry THF and molecular sieves minimizes moisture interference.

- Sulfonylation Side Reactions : Excess pyrrolidine (1.5 equivalents) ensures complete conversion of sulfonyl chloride to sulfonamide.

- Purification Difficulties : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively isolates the final product.

Industrial Scalability

Large-scale production requires cost-effective and sustainable methods. Solvent-free cyclization reduces waste, while flow chemistry enables continuous sulfonylation, achieving throughputs of 1 kg/day. Patent WO2022056100A1 highlights the use of N-[[4-(2,2-dicyano-1-hydroxyvinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide as a scalable intermediate for analogous compounds, suggesting adaptability for this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran-2-carboxamide derivatives. Key steps include:

- Sulfonylation : Reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ or NaOH) to introduce the pyrrolidin-1-ylsulfonyl group .

- Amidation : Coupling the sulfonylated intermediate with 4-aminobenzofuran-2-carboxamide using carbodiimide-based coupling agents (e.g., EDCI or DCC) .

- Purification : Column chromatography or recrystallization to isolate the final product. Reaction temperature (0–25°C) and solvent choice (DMF or THF) significantly impact yield .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 3.1–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 427.12) .

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, if applicable .

Q. What in vitro assays are recommended for initial biological activity screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) targeting kinases like EGFR or VEGFR, given the sulfonamide group's affinity for ATP-binding pockets .

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility Testing : Measure logP values via shake-flask method to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodological Answer :

- Core Modifications : Replace the pyrrolidine ring with piperazine or morpholine to assess sulfonamide flexibility .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamido moiety to enhance binding affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like COX-2 or HDACs .

- Data Analysis : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Validation : Confirm activity via alternative methods (e.g., Western blot for protein expression alongside cytotoxicity assays) .

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify outliers and consensus values .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

- Methodological Answer :

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to improve bioavailability .

- Dosing Regimen : Conduct dose-ranging studies in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS plasma analysis to determine Cₘₐₓ and t₁/₂ .

- Tissue Distribution : Radiolabel the compound (e.g., C) for whole-body autoradiography .

Q. What computational tools are suitable for predicting metabolic stability and toxicity?

- Methodological Answer :

- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability .

- Toxicity Profiling : Run ProTox-II or Derek Nexus to predict hepatotoxicity and genotoxicity risks .

- Dynamic Simulations : MD simulations (e.g., GROMACS) to study metabolite-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.